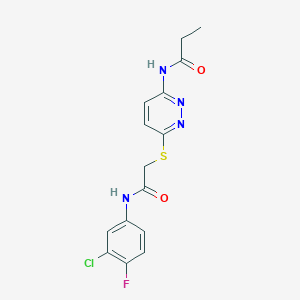

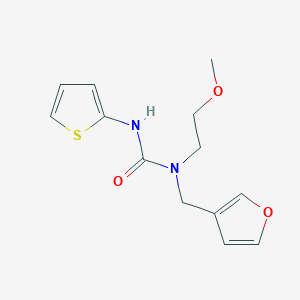

![molecular formula C7H11FO3S2 B2740803 Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate CAS No. 883857-57-6](/img/structure/B2740803.png)

Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate is a chemical compound with the CAS Number: 883857-57-6 . It has a molecular weight of 226.29 . The IUPAC name for this compound is ethyl 2- ( (ethoxycarbonothioyl)thio)-2-fluoroacetate . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate is 1S/C7H11FO3S2/c1-3-10-6 (9)5 (8)13-7 (12)11-4-2/h5H,3-4H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate is a liquid at room temperature . It has a molecular weight of 226.29 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chemoselective Labeling for PET Tracers

[(18)F]Fluorothiols, which can be derived from similar compounds, serve as a new generation of peptide labeling reagents. This innovative approach facilitates the chemoselective labeling of peptides as potential tracers for positron emission tomography (PET), showcasing the significant potential of these compounds in medical imaging technologies (Glaser et al., 2004).

Asymmetric Catalysis

The chemical's related structures have been employed in asymmetric allylic alkylations, demonstrating high yields and enantioselectivity. This application highlights its role in synthesizing fluorinated allyl products, thus contributing to the field of organic synthesis and pharmaceuticals (Zhao et al., 2017).

Catalysis and Biofuel Production

In the realm of sustainable energy, derivatives of the compound have catalyzed the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, showcasing its importance in the development of renewable energy sources and green chemistry (Antunes et al., 2014).

Material Science and Electrode Modification

The compound's derivatives also find applications in material science, such as the preparation of highly conductive films for use as transparent electrodes in optoelectronic devices. This demonstrates the versatility of ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate in contributing to advancements in materials science and engineering (Xia & Ouyang, 2012).

Environmental Science

Furthermore, derivatives of Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate have been examined for their environmental fate, particularly in the degradation of perfluoroalkyl acid precursors. This research is critical for understanding the environmental impact and persistence of such compounds (Zhang et al., 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with the compound.

Propriétés

IUPAC Name |

ethyl 2-ethoxycarbothioylsulfanyl-2-fluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3S2/c1-3-10-6(9)5(8)13-7(12)11-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORPAFBPTFAEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)SC(=S)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ylacetic acid](/img/structure/B2740720.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)

![3-sec-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2740737.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)